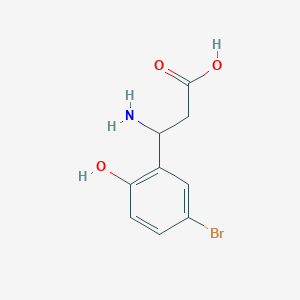
I(2)-Amino-5-bromo-2-hydroxybenzenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is an organic compound that features both amino and hydroxy functional groups attached to a phenyl ring, which is further substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a series of reactions to introduce the amino group and the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(5-bromo-2-oxophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(5-bromo-2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)propanoic acid: Similar structure but lacks the hydroxy and amino groups.
3-((4-Hydroxyphenyl)amino)propanoic acid: Similar structure but lacks the bromine atom.
Uniqueness
3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is unique due to the presence of both hydroxy and amino groups on the phenyl ring, along with a bromine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
32906-30-2 |
|---|---|
Fórmula molecular |
C9H10BrNO3 |
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) |
Clave InChI |
MSPXYAMOMRDXEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















